molecular formula C20H33NO2 B15172378 (2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol CAS No. 921202-60-0

(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol

Cat. No.: B15172378
CAS No.: 921202-60-0
M. Wt: 319.5 g/mol
InChI Key: GHYMCGJHIYWPTL-SLFFLAALSA-N
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Description

(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring substituted with a benzyl group, a hydroxymethyl group, and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Attachment of the Octyl Chain: The octyl chain can be attached through an alkylation reaction using an octyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a fully saturated pyrrolidine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S)-2-(hydroxymethyl)-3,5-dimethyloxolane-3,4-diol: A sugar molecule with similar hydroxymethyl and chiral centers.

    Quercetin 3-D-galactoside: A flavonoid with hydroxymethyl and aromatic ring structures.

Uniqueness

(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

921202-60-0

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol

InChI

InChI=1S/C20H33NO2/c1-2-3-4-5-6-10-13-18-15-21(19(16-22)20(18)23)14-17-11-8-7-9-12-17/h7-9,11-12,18-20,22-23H,2-6,10,13-16H2,1H3/t18-,19-,20+/m0/s1

InChI Key

GHYMCGJHIYWPTL-SLFFLAALSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2

Canonical SMILES

CCCCCCCCC1CN(C(C1O)CO)CC2=CC=CC=C2

Origin of Product

United States

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